1-(5-Heptyl-2-furyl)ethanone
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Overview
Description
1-(5-Heptyl-2-furyl)ethanone is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol . This compound is characterized by a heptyl chain attached to a furan ring, which is further connected to an ethanone group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-(5-Heptyl-2-furyl)ethanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a heptyl-substituted furan with an ethanone derivative.
Chemical Reactions Analysis
1-(5-Heptyl-2-furyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where nucleophiles replace hydrogen atoms, leading to various substituted derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1-(5-Heptyl-2-furyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications is ongoing, although specific medical uses are not yet well-documented.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Heptyl-2-furyl)ethanone involves its interaction with specific molecular targets and pathways. In biochemical research, it is often used to study the binding and activity of proteins. The furan ring and ethanone group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s activity and effects.
Comparison with Similar Compounds
1-(5-Heptyl-2-furyl)ethanone can be compared with other similar compounds, such as:
1-(5-Methyl-2-furyl)ethanone: This compound has a shorter alkyl chain, which affects its physical and chemical properties.
1-(5-Phenyl-2-furyl)ethanone: The presence of a phenyl group introduces aromaticity and alters the compound’s reactivity and interactions.
1-(5-Heptyl-2-thienyl)ethanone: Substitution of the furan ring with a thiophene ring changes the electronic properties and reactivity.
The uniqueness of this compound lies in its specific heptyl substitution, which imparts distinct hydrophobic characteristics and influences its behavior in various chemical and biological contexts.
Properties
IUPAC Name |
1-(5-heptylfuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-6-7-8-12-9-10-13(15-12)11(2)14/h9-10H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWAUPSOMAQLLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(O1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306288 |
Source
|
Record name | 1-(5-Heptyl-2-furanyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-56-0 |
Source
|
Record name | 1-(5-Heptyl-2-furanyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Heptyl-2-furanyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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